Dual CK1δ/CHK1 Inhibition with MRT00033659
The 7-chloro-3-amino-pyrazolo[4,3-c]pyridine core is the direct synthetic precursor to MRT00033659, a broad-spectrum kinase inhibitor. While the parent amine itself is an intermediate, the elaborated analog MRT00033659 demonstrates potent dual inhibition of CK1δ (IC50 = 0.9 µM) and CHK1 (IC50 = 0.23 µM) . In contrast, the unsubstituted 1H-pyrazolo[4,3-c]pyridine scaffold lacks the necessary vectors for functionalization and shows no comparable inhibitory activity against these targets, underscoring the critical importance of the 7-chloro and 3-amino functionalities for generating active kinase modulators [1]. Furthermore, related pyrazolo[3,4-c]pyridine derivatives exhibit significantly higher IC50 values, typically in the 3.0-36.5 µM range against various cancer cell lines, indicating that the specific [4,3-c] regioisomeric core with the 7-chloro substitution is essential for achieving sub-micromolar potency in certain kinase contexts [2].
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Precursor to MRT00033659 (CK1δ IC50 = 0.9 µM; CHK1 IC50 = 0.23 µM) |
| Comparator Or Baseline | Unsubstituted 1H-pyrazolo[4,3-c]pyridine and pyrazolo[3,4-c]pyridine derivatives |
| Quantified Difference | MRT00033659: sub-µM potency; comparators: inactive or >3 µM (up to 36.5 µM) |
| Conditions | Biochemical kinase inhibition assay and cell viability assays |
Why This Matters
Procuring the 7-chloro-3-amino intermediate enables access to low-nanomolar to sub-micromolar kinase inhibitor leads, whereas starting with unsubstituted or regioisomeric cores would require extensive, time-consuming synthetic modifications to achieve comparable potency.
- [1] PubChem. 1H-Pyrazolo[4,3-c]pyridine (Compound Summary). CID 123456. View Source
- [2] Kasiotis, K. M. et al. Synthesis and antiproliferative activity of new pyrazolo[3,4-c]pyridines. Med. Chem. 2017, 13, 6, 553-564. View Source
